1,2,3,4,5,6-Hexakis(p-tolylthio)benzene

Description

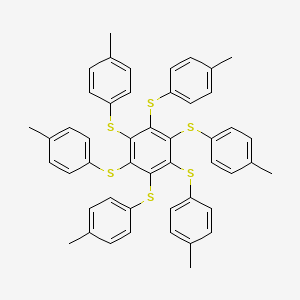

1,2,3,4,5,6-Hexakis(p-tolylthio)benzene (hereafter referred to as Hexakis(p-tolylthio)benzene) is a sulfur-rich aromatic compound featuring a central benzene ring symmetrically substituted with six p-tolylthio (–S–C₆H₄–CH₃) groups. This compound is renowned for its exceptional phosphorescence, achieving near-unity quantum efficiency (≈100%) in the solid state, as discovered in 2013 . The dense sulfuration enables enhanced intersystem crossing (ISC) due to the heavy atom effect of sulfur, while supramolecular interactions (e.g., S···π, C–H···π) stabilize the excited states, contributing to its remarkable optical properties .

Properties

CAS No. |

55709-41-6 |

|---|---|

Molecular Formula |

C48H42S6 |

Molecular Weight |

811.2 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis[(4-methylphenyl)sulfanyl]benzene |

InChI |

InChI=1S/C48H42S6/c1-31-7-19-37(20-8-31)49-43-44(50-38-21-9-32(2)10-22-38)46(52-40-25-13-34(4)14-26-40)48(54-42-29-17-36(6)18-30-42)47(53-41-27-15-35(5)16-28-41)45(43)51-39-23-11-33(3)12-24-39/h7-30H,1-6H3 |

InChI Key |

FPSHCXIQSGAEGO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C)SC4=CC=C(C=C4)C)SC5=CC=C(C=C5)C)SC6=CC=C(C=C6)C)SC7=CC=C(C=C7)C |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C)SC4=CC=C(C=C4)C)SC5=CC=C(C=C5)C)SC6=CC=C(C=C6)C)SC7=CC=C(C=C7)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1,2,3,4,5,6-Hexakis(p-tolylthio)benzene

Nucleophilic Aromatic Substitution (SNAr) Using Hexachlorobenzene

The most widely reported method for synthesizing this compound involves the SNAr reaction between hexachlorobenzene and p-toluenethiol (4-methylbenzenethiol). This approach, adapted from procedures detailed in supporting information for studies on sulfur exchange reactions, proceeds under mild conditions with high efficiency.

Reaction Conditions and Optimization

- Substrates : Hexachlorobenzene (1.0 equiv) reacts with p-toluenethiol (9.2 equiv) in the presence of anhydrous potassium carbonate (9.0 equiv) as a base.

- Solvent : Dimethylformamide (DMF), a polar aprotic solvent, facilitates the reaction by stabilizing the transition state and enhancing nucleophilicity.

- Temperature and Duration : The mixture is stirred at 60°C for 40 hours under inert atmosphere (argon), achieving near-quantitative conversion.

- Workup : Precipitation with aqueous sodium hydroxide (2 M) yields a crude product, which is purified via trituration with ethanol/water and recrystallization from toluene.

Mechanistic Considerations

The SNAr mechanism proceeds through a two-step process:

- Formation of a Meisenheimer complex : Deprotonation of p-toluenethiol by K₂CO₃ generates a thiolate anion, which attacks the electron-deficient aromatic ring of hexachlorobenzene.

- Elimination of chloride : Sequential substitution of all six chlorine atoms occurs regioselectively, driven by the electron-withdrawing effect of adjacent thioether groups.

Yield and Scalability

The reaction achieves a 90% isolated yield after recrystallization, demonstrating robustness at multigram scales (e.g., 4.5 g hexachlorobenzene → 11.55 g product).

Alternative Synthetic Routes

While the SNAr method dominates literature, exploratory approaches include:

Metal-Catalyzed C–H Functionalization

Preliminary studies on related hexaarylbenzenes suggest that Ru(II)-catalyzed C–H activation could enable direct thiolation of benzene derivatives. However, this method remains untested for this compound and faces challenges in achieving hexasubstitution.

Dynamic Covalent Chemistry (DCC)

Recent work on reversible SNAr reactions highlights the potential for thermodynamic control in assembling multisubstituted arenes. For example, sulfur exchange between hexachlorobenzene and arylthiols under basic conditions could theoretically yield the title compound, though this remains speculative.

Characterization and Analytical Data

Physicochemical Properties

Melting Point : 201.9–202.3°C (literature range: 197–202°C). The sharp melting point indicates high crystallinity and purity.

Solubility :

- Soluble in toluene, chloroform, and DMF.

- Insoluble in water, ethanol, and diethyl ether.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃) : δ 6.94 (d, J = 8.1 Hz, 12H, aromatic protons ortho to methyl), 6.83 (d, J = 8.2 Hz, 12H, aromatic protons meta to methyl), 2.28 (s, 18H, methyl groups).

- ¹³C NMR (CDCl₃) : δ 147.9 (C–S), 135.8 (ipso-C to methyl), 134.4 (aromatic C–H), 129.6 (aromatic C–S), 128.5 (aromatic C–H), 21.0 (CH₃).

Mass Spectrometry

- LC-MS (ESI+) : m/z 811 [M+H]⁺, 833 [M+Na]⁺.

- High-Resolution MS : Confirms molecular formula C₅₄H₄₂S₆ (calc. 810.22 g/mol).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key bands (cm⁻¹): 3069 (aromatic C–H), 2942 (C–H stretch, CH₃), 1487 (C=C aromatic), 805 (C–S stretch).

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis(p-tolylthio)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of hexakis(p-tolylthio)benzene can yield thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The p-tolylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

1.1 Supramolecular Chemistry

The compound's unique structure allows it to act as a building block in supramolecular chemistry. Its multiple thioaryl substituents can facilitate interactions with metal ions and other small molecules, enabling the formation of complex architectures. Such properties are vital for developing advanced materials with tailored functionalities.

1.2 Conductive Polymers

Due to its extensive π-conjugated system, 1,2,3,4,5,6-Hexakis(p-tolylthio)benzene can be integrated into conductive polymer matrices. This integration enhances electrical conductivity and thermal stability, making it suitable for applications in organic electronics and flexible devices.

Photonics

2.1 Light Emission and Sensing

The photophysical properties of this compound make it an excellent candidate for light-emitting applications. Its ability to exhibit aggregation-induced emission (AIE) can be harnessed in sensors that detect environmental changes or specific analytes through fluorescence changes.

2.2 Non-linear Optical Materials

The compound's structure can contribute to non-linear optical (NLO) properties essential for developing advanced optical devices such as frequency converters and optical switches. The presence of sulfur atoms enhances the NLO response due to their electron-donating characteristics.

Medicinal Chemistry

3.1 Anticancer Activity

Research indicates that compounds with similar thioaryl structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing oxidative stress within cells or disrupting cellular signaling pathways. Further studies on this compound may reveal its potential as an anticancer agent.

3.2 Drug Delivery Systems

The compound's ability to form stable complexes with drugs can be exploited in drug delivery systems. By modifying the release rates of therapeutics through controlled interactions with biological targets, it can enhance the efficacy and reduce side effects of existing drugs.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of hexakis(p-tolylthio)benzene involves its interaction with various molecular targets through its p-tolylthio groups. These interactions can lead to the formation of stable complexes or intermediates, influencing the reactivity and properties of the compound. The exact pathways and targets depend on the specific reaction or application.

Comparison with Similar Compounds

Research Implications

Hexakis(p-tolylthio)benzene’s unique combination of stability, supramolecular interactions, and sulfur-driven ISC positions it as a benchmark for organic phosphorescent materials. Comparisons highlight that polysulfuration and flexible thioether substituents are critical for achieving high phosphorescence efficiency, outperforming brominated, ethynylated, or heterocyclic analogs. Future research could explore hybrid systems integrating its sulfur motifs with conjugated polymers or metal-organic frameworks for optoelectronic applications.

Q & A

Q. Advanced Research Focus: Scalability and Reproducibility

- Purification bottlenecks : Chromatography is impractical for large batches; switch to fractional crystallization or membrane filtration .

- Side reactions : Thioether groups may oxidize during prolonged reactions; use radical inhibitors (e.g., BHT) or low-temperature protocols .

- Yield optimization : Pilot-scale reactions (e.g., 50 g) of hexa(azidomethyl)benzene achieved 85% yield by optimizing reaction time and stirring efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.